1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine is a synthetic organic compound characterized by the presence of a bromophenyl group attached to an indole core
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes . Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the bromophenyl group but differ in their core structures and functional groups.
Thiazole derivatives: These compounds have diverse biological activities and structural similarities, such as the presence of heterocyclic rings.
Pyrazoline derivatives: Known for their neurotoxic potentials and other biological activities, these compounds also feature aromatic rings and functional groups.
Properties
Molecular Formula |
C17H19BrN2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C17H19BrN2/c1-11-9-16-15(12(2)17(11)19)7-8-20(16)10-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10,19H2,1-2H3 |
InChI Key |
DUACNXXBRBTLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CC=C(C=C3)Br)C(=C1N)C |
Origin of Product |
United States |
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